Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an imidazolidinone moiety, which is further substituted with a methoxyethyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions using suitable alkylating agents.
Acylation: The acylation step involves the reaction of the imidazolidinone intermediate with an acyl chloride or anhydride to introduce the acetyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((3,4-dimethylphenoxy)acetyl)amino)benzoate
- Methyl 4-(((3-methylphenoxy)acetyl)amino)benzoate
- Methyl 4-(((4-methylphenoxy)acetyl)amino)benzoate
Uniqueness
Methyl 4-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the imidazolidinone moiety and the methoxyethyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and specificity in various applications compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O6 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H23N3O6/c1-30-13-12-24-18(20(27)25(22(24)29)17-6-4-3-5-7-17)14-19(26)23-16-10-8-15(9-11-16)21(28)31-2/h3-11,18H,12-14H2,1-2H3,(H,23,26) |
InChI Key |
AKMPRCGQRXDSCF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=O)N(C1=O)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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